Cas no 53904-13-5 ((1H-Indol-1-yl)(2-iodophenyl)methanone)

(1H-Indol-1-yl)(2-iodophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-1-yl)(2-iodophenyl)methanone
- indol-1-yl-(2-iodophenyl)methanone
- 1-(2-Iodobenzoyl)-1H-indole
- 1-(2-Iodobenzoyl)-1H-indole #
- Oprea1_582899
- 1H-Indole, 1-(2'-iodobenzoyl)-
- 53904-13-5
- Indole, 1-(2-iodobenzoyl)-
- WDSUBEXNDLUMLB-UHFFFAOYSA-N
- CCG-252221
- N-o-iodobenzoyl indole
-
- インチ: InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H
- InChIKey: WDSUBEXNDLUMLB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I
計算された属性
- せいみつぶんしりょう: 346.98071g/mol
- どういたいしつりょう: 346.98071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
(1H-Indol-1-yl)(2-iodophenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146563-5g |
(1H-indol-1-yl)(2-iodophenyl)methanone |
53904-13-5 | 95% | 5g |
$*** | 2023-03-31 | |
Alichem | A199009964-5g |
(1H-Indol-1-yl)(2-iodophenyl)methanone |
53904-13-5 | 95% | 5g |
$400.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673786-5g |
(1H-indol-1-yl)(2-iodophenyl)methanone |
53904-13-5 | 98% | 5g |
¥1659.00 | 2024-05-09 | |
Chemenu | CM146563-10g |
(1H-indol-1-yl)(2-iodophenyl)methanone |
53904-13-5 | 95% | 10g |
$353 | 2021-08-05 | |
Crysdot LLC | CD11108493-10g |
(1H-Indol-1-yl)(2-iodophenyl)methanone |
53904-13-5 | 95+% | 10g |
$373 | 2024-07-18 |
(1H-Indol-1-yl)(2-iodophenyl)methanone 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
(1H-Indol-1-yl)(2-iodophenyl)methanoneに関する追加情報
Comprehensive Guide to (1H-Indol-1-yl)(2-iodophenyl)methanone (CAS No. 53904-13-5): Properties, Applications, and Market Insights
(1H-Indol-1-yl)(2-iodophenyl)methanone (CAS No. 53904-13-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This indole-derived ketone features a unique molecular structure combining an indole moiety with an iodophenyl group, making it particularly valuable for various synthetic applications. The compound's distinctive chemical properties and reactivity patterns have positioned it as an important building block in modern organic synthesis.
The molecular structure of (1H-Indol-1-yl)(2-iodophenyl)methanone offers several advantages for researchers. The presence of both electron-rich indole and electron-deficient iodophenyl components creates interesting electronic properties that can be exploited in photocatalysis and cross-coupling reactions. Recent studies have highlighted its potential in developing novel pharmaceutical intermediates, particularly in the synthesis of CNS-active compounds and anticancer agents.
In pharmaceutical research, 53904-13-5 has shown promise as a precursor for serotonin receptor modulators and kinase inhibitors. The iodine substituent provides an excellent handle for further functionalization through palladium-catalyzed coupling reactions, making it valuable for structure-activity relationship studies. Many researchers are exploring its use in developing next-generation therapeutics for neurological disorders and inflammatory conditions.
The compound's applications extend beyond pharmaceuticals into materials science. Its conjugated system makes it interesting for developing organic semiconductors and photovoltaic materials. Recent breakthroughs in OLED technology have utilized similar indole-containing compounds, sparking interest in (1H-Indol-1-yl)(2-iodophenyl)methanone as a potential component in energy-efficient displays and lighting solutions.
Synthetic approaches to 53904-13-5 typically involve Friedel-Crafts acylation of indole derivatives with appropriately substituted benzoyl chlorides. Modern green chemistry protocols have optimized these reactions to improve yields while reducing environmental impact. The compound's stability under various conditions makes it suitable for large-scale production, though proper handling of the iodine-containing intermediate requires standard laboratory precautions.
Market analysis indicates growing demand for (1H-Indol-1-yl)(2-iodophenyl)methanone among contract research organizations and pharmaceutical developers. The global market for specialty chemical intermediates is projected to expand significantly, driven by increased R&D investment in targeted therapies and personalized medicine. Suppliers are responding with improved purity standards and custom synthesis options to meet diverse research needs.
Quality control for CAS 53904-13-5 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy to ensure batch-to-batch consistency. Researchers emphasize the importance of proper storage conditions to maintain compound integrity, recommending protection from light and moisture. These quality measures are particularly critical for applications in preclinical drug development where compound purity directly impacts experimental outcomes.
Future research directions for (1H-Indol-1-yl)(2-iodophenyl)methanone include exploring its potential in catalysis and supramolecular chemistry. The compound's ability to participate in halogen bonding interactions makes it interesting for designing molecular recognition systems. Additionally, its photophysical properties are being investigated for applications in bioimaging probes and sensor development.
For researchers working with 53904-13-5, recent literature suggests several promising synthetic transformations. The iodo group can undergo various cross-coupling reactions, while the ketone functionality offers opportunities for nucleophilic additions and reductions. These versatile reaction pathways enable the creation of diverse molecular architectures for medicinal chemistry and materials science applications.
Environmental and safety considerations for (1H-Indol-1-yl)(2-iodophenyl)methanone follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used during handling. Waste disposal should comply with local regulations for iodine-containing compounds, emphasizing the growing importance of green chemistry principles in synthetic workflows.
The scientific community continues to discover new applications for CAS 53904-13-5, particularly in emerging fields like chemical biology and therapeutic discovery. Its combination of structural features and chemical reactivity makes it a valuable tool for addressing current challenges in drug development and functional materials. As research progresses, this compound will likely play an increasingly important role in advancing these cutting-edge scientific disciplines.
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